molecular formula C18H34O2.Na<br>C18H34NaO2 B086999 Sodium oleate CAS No. 143-19-1

Sodium oleate

Cat. No.: B086999
CAS No.: 143-19-1
M. Wt: 305.5 g/mol
InChI Key: ZQCUDFIHJAXGTP-KVVVOXFISA-N
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Description

Sodium oleate is the sodium salt of oleic acid, a monounsaturated fatty acid. It is commonly used as an emulsifier, surfactant, and detergent. This compound is a white to slightly yellow powder with a mild tallow-like odor. This compound is soluble in water and alcohol, and it is widely used in various industrial and scientific applications due to its unique properties .

Mechanism of Action

Target of Action

Sodium oleate, a monounsaturated fatty acid sodium, primarily targets the Na+/K+ ATPase . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for various cellular functions .

Mode of Action

This compound interacts with its targets by acting as a Na+/K+ ATPase activator . This interaction results in changes in the electrochemical gradient across the cell membrane, affecting cellular functions. This compound also acts as a surfactant , lowering the surface tension of water, enabling it to more effectively bind with and remove oily residues and dirt from surfaces .

Biochemical Pathways

This compound affects various biochemical pathways. For instance, it upregulates the expression of genes causing fatty acid oxidation by deacetylation of PGC1α via PKA-dependent activation of the SIRT1-PGC1α complex . It also regulates E-selectin and sICAM expression . Furthermore, this compound can inhibit UGT1A1-mediated chrysin glucuronidation .

Pharmacokinetics

It’s known that fatty acids like this compound are taken up by tissues and then stored in the form of triglycerides or oxidized . This compound’s solubility, permeation enhancement, and pharmacokinetic modulation with functional excipients are crucial for developing formulations ranging from intravenous to oral and enhancing the oral bioavailability .

Result of Action

This compound’s action results in several molecular and cellular effects. It excels at removing dirt, oils, and impurities from surfaces . In the realm of cosmetics, this compound is known for its versatility and efficacy. It enhances product stability, texture, and performance .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, temperature can significantly impact the efficiency of this compound. As the temperature decreases, the surface tension of this compound solution increases, which in turn lowers its efficiency, resulting in a decrease in the flotation efficiency of spodumene .

Biochemical Analysis

Biochemical Properties

Sodium Oleate plays a significant role in biochemical reactions, particularly in the hydration of unsaturated fatty acids. This enzyme requires an FAD cofactor that functions to optimize the active site structure .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interaction with oleate hydratase. The enzyme requires an FAD cofactor for its function, and this compound’s role in this reaction is to serve as the substrate for the hydration reaction . This leads to changes in gene expression and enzyme activation or inhibition.

Metabolic Pathways

This compound is involved in the metabolic pathway of unsaturated fatty acid hydration, where it interacts with the enzyme oleate hydratase

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium oleate is typically synthesized by the neutralization of oleic acid with sodium hydroxide. The reaction is carried out in an alcoholic solution, and the product is obtained by evaporating the solvent. The reaction can be represented as follows:

C18H34O2+NaOHC18H33NaO2+H2O\text{C}_{18}\text{H}_{34}\text{O}_2 + \text{NaOH} \rightarrow \text{C}_{18}\text{H}_{33}\text{NaO}_2 + \text{H}_2\text{O} C18​H34​O2​+NaOH→C18​H33​NaO2​+H2​O

Industrial Production Methods: In industrial settings, this compound is produced by saponification of fats and oils containing oleic acid. The process involves heating the fats or oils with sodium hydroxide, followed by purification and drying of the resulting this compound .

Types of Reactions:

    Neutralization: this compound is formed by the neutralization of oleic acid with sodium hydroxide.

    Hydrolysis: this compound can undergo hydrolysis to yield oleic acid and sodium hydroxide.

    Oxidation: this compound can be oxidized to produce various oxidation products, including aldehydes and ketones.

Common Reagents and Conditions:

    Neutralization: Sodium hydroxide is used as the reagent.

    Hydrolysis: Water is used under acidic or basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Major Products Formed:

Scientific Research Applications

Sodium oleate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Sodium stearate: Another sodium salt of a fatty acid, used similarly as a surfactant and emulsifier.

    Sodium palmitate: A sodium salt of palmitic acid, also used in soaps and detergents.

    Sodium laurate: A sodium salt of lauric acid, commonly used in personal care products.

Uniqueness: Sodium oleate is unique due to its monounsaturated structure, which imparts specific properties such as lower melting point and better solubility in water compared to saturated fatty acid salts like sodium stearate .

Properties

CAS No.

143-19-1

Molecular Formula

C18H34O2.Na
C18H34NaO2

Molecular Weight

305.5 g/mol

IUPAC Name

sodium;(Z)-octadec-9-enoate

InChI

InChI=1S/C18H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/b10-9-;

InChI Key

ZQCUDFIHJAXGTP-KVVVOXFISA-N

impurities

GENERALLY CONTAINS SMALL QUANTITIES OF SODIUM SALTS OF STEARIC, ETC, ACIDS.

SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-].[Na+]

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.[Na]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.[Na]

Color/Form

WHITE CRYSTALS OR YELLOW AMORPHOUS GRANULES
WHITE POWDER

density

greater than 1.1 at 68 °F (USCG, 1999)

melting_point

455 °F (USCG, 1999)
232-235 °C

Key on ui other cas no.

143-19-1

physical_description

Oleic acid, [sodium salt] is a light tan solid with a slight tallow-like odor. Sinks and mixes slowly with water. (USCG, 1999)
Liquid;  Pellets or Large Crystals;  Water or Solvent Wet Solid
White solid;  [Merck Index] Light tan solid;  [CAMEO]

solubility

IN WATER: 10 G/100 CC @ 12 °C;  SLIGHTLY SOL IN ETHER
SOL IN ABOUT 20 PARTS ALCOHOL
5 percent in distilled water;  7.6 percent in 5 percent bile salts;  11.6 percent in 5 percent bile salts plus 1 percent lecithin

Synonyms

osteum
sodium oleate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can you elaborate on the role of sodium oleate in modifying the surface properties of materials like magnesium hydroxide?

A2: this compound effectively modifies the surface of materials like magnesium hydroxide (MH) by forming a coating. [] This coating not only enhances the hydrophobicity of the MH particles but also helps maintain their nano-size. [] The improved hydrophobicity and size control contribute significantly to the enhanced flame retardant and mechanical properties when this modified MH is used in applications like HDPE modification. []

Q2: How does this compound impact the stability and morphology of nanobubbles, and what implications does this have on mineral flotation?

A3: this compound significantly influences the morphology and adsorption behavior of nanobubbles on mineral surfaces, with direct implications for flotation efficiency. [] Research indicates that the hydrophobic tail of the this compound molecule interacts with the nanobubble, while the hydrophilic head remains exposed. [] This interaction leads to the formation of surfactant micelles with nanobubbles at their core, which then adsorb onto the mineral surface via specific interactions between the exposed hydrophilic group and the mineral. [] This specific adsorption, facilitated by this compound, proves more effective than the hydrophobic interactions typically observed between nanobubbles and hydrophobic mineral surfaces, thereby enhancing the flotation process. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C18H33NaO2 and a molecular weight of 304.44 g/mol.

Q4: Are there any spectroscopic techniques used to characterize this compound and its interactions?

A5: Yes, several spectroscopic techniques are employed to characterize this compound and its interactions with other substances. Infrared (IR) spectroscopy is widely used to investigate the adsorption mechanisms of this compound on mineral surfaces. [, , , , ] For instance, shifts in characteristic peaks in the IR spectra provide evidence of chemical interactions, such as the formation of metal oleates. [, , ] Additionally, Fourier Transform Infrared (FTIR) spectroscopy helps analyze the chemical composition of materials before and after modification with this compound. [] X-ray photoelectron spectroscopy (XPS) is another valuable tool for examining the surface chemistry of minerals after interaction with this compound, providing insights into the adsorption process. []

Q5: How does the concentration of this compound affect its performance in various applications?

A6: The concentration of this compound plays a crucial role in dictating its efficacy across various applications. For example, in the context of coal dust explosion mitigation, an optimal concentration of this compound is crucial for enhancing the dispersibility of rock dust particles in wet applications. [] Exceeding this optimal concentration can lead to a decline in dispersibility, making the treatment less effective than using regular wet dust. [] Similarly, in the flotation of fine ilmenite, optimal this compound concentration ensures good floatability within a specific pH range. [] These findings highlight the importance of optimizing this compound concentration for specific applications to achieve desired outcomes.

Q6: Does this compound exhibit any catalytic properties, and if so, are there specific applications leveraging these properties?

A7: While this compound itself might not be a conventional catalyst like transition metal complexes, it plays a critical role in influencing reaction pathways and product formation. For instance, in the synthesis of calcium sulfate whiskers, this compound's selective adsorption on specific crystal faces significantly impacts crystal growth. [] This selective interaction, though not strictly catalytic, governs the morphology and size of the resulting whiskers. [] Therefore, while not a catalyst in the conventional sense, this compound's role in directing crystal growth highlights its potential in material synthesis and nanomaterial fabrication.

Q7: Has computational chemistry been used to study this compound?

A8: Yes, computational techniques, particularly molecular dynamics (MD) simulations, have been employed to gain a deeper understanding of this compound's behavior at the molecular level. [] These simulations provide valuable insights into the interaction mechanisms between this compound and different crystal faces, aiding in the elucidation of crystal growth mechanisms. [] Furthermore, MD simulations can potentially be used to explore the self-assembly behavior of this compound in solution, providing valuable information for applications like drug delivery and material science.

Q8: How do structural modifications of this compound or its analogs influence their activity?

A9: While this specific set of research papers doesn't delve deep into systematic SAR studies of this compound analogs, some inferences can be drawn. For example, in studies examining the impact of fatty acid chain length on biological activity, this compound (C18:1) demonstrated a distinct effect compared to its shorter-chain counterpart, sodium caprylate (C8:0). [] this compound effectively stimulated GLP-1 release, a crucial hormone in glucose regulation, whereas sodium caprylate showed no significant effect. [] This observation suggests that the length of the fatty acid chain plays a crucial role in dictating the biological activity of these compounds. Further research is needed to explore how specific structural modifications, such as chain length, saturation, and functional group alterations, influence the activity, potency, and selectivity of this compound and its analogs across various applications.

Q9: Are there any specific challenges related to the stability of this compound, and how are these addressed in formulations?

A10: this compound, being a soap, can undergo hydrolysis in aqueous solutions, potentially impacting its long-term stability and efficacy. [] While the provided research doesn't delve into specific formulation strategies for this compound, it's conceivable that approaches commonly used to enhance the stability of surfactants could be applicable. These strategies may involve adjusting the pH, adding stabilizing agents, or encapsulating this compound within delivery systems like nanoparticles or liposomes to protect it from degradation and control its release.

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